molecular formula C21H14Cl2N2O2 B163371 N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

Cat. No.: B163371
M. Wt: 397.2 g/mol
InChI Key: HUGVXMJZAPFVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAY10722, also known as N-[2-(2,4-dichlorophenyl)-5-benzoxazolyl]-benzeneacetamide, is a chemical compound that functions as an inhibitor of sirtuin 3 (SIRT3), a class III histone deacetylase. Sirtuin 3 is involved in modulating metabolic homeostasis as a NAD±dependent protein deacetylase in the mitochondria. Depending on the cancer cell type, Sirtuin 3 can function as either an oncogene or a tumor suppressor .

Preparation Methods

The synthetic route for CAY10722 involves the reaction of 2,4-dichlorophenylamine with benzoxazole-5-carboxylic acid, followed by the formation of the benzeneacetamide derivative. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial production methods for CAY10722 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

CAY10722 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CAY10722 may lead to the formation of a carboxylic acid derivative, while reduction may result in an amine derivative .

Scientific Research Applications

CAY10722 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of sirtuin 3 and its effects on metabolic pathways.

    Biology: Employed in research to understand the role of sirtuin 3 in cellular processes such as aging, apoptosis, and stress response.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in cancers where sirtuin 3 plays a significant role.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting sirtuin 3 .

Mechanism of Action

CAY10722 exerts its effects by inhibiting the activity of sirtuin 3, a NAD±dependent protein deacetylase located in the mitochondria. Sirtuin 3 is involved in regulating metabolic homeostasis, and its inhibition can lead to alterations in cellular metabolism. The molecular targets of CAY10722 include various proteins and enzymes involved in metabolic pathways. The inhibition of sirtuin 3 can result in either oncogenic or tumor-suppressive effects, depending on the cancer cell type .

Comparison with Similar Compounds

CAY10722 is unique in its specific inhibition of sirtuin 3. Similar compounds include:

    Sirtinol: Another sirtuin inhibitor that targets multiple sirtuin isoforms.

    EX-527: A selective inhibitor of sirtuin 1, another member of the sirtuin family.

    Tenovin-6: A compound that inhibits both sirtuin 1 and sirtuin 2.

Compared to these compounds, CAY10722 is unique in its selective inhibition of sirtuin 3, making it a valuable tool for studying the specific role of sirtuin 3 in various biological processes .

Properties

IUPAC Name

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2/c22-14-6-8-16(17(23)11-14)21-25-18-12-15(7-9-19(18)27-21)24-20(26)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGVXMJZAPFVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.